1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
Overview
Description
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a nitro group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Benzyloxy Group Introduction: The attachment of a benzyloxy group to the phenyl ring.
Propan-2-one Moiety Introduction: The final step involves the formation of the propan-2-one moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propan-2-one moiety to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Substitution reactions involving the benzyloxy or fluorine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can lead to the formation of reactive intermediates, which can interact with biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability, while the benzyloxy group can influence its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzyloxy)-2-chloro-6-nitrophenyl)propan-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(Benzyloxy)-2-methyl-6-nitrophenyl)propan-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDPRNDZBPRZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461395 | |
Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-98-8 | |
Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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